Cas no 107022-06-0 (4-Aminobutyric-4,4-d2 Acid)

4-Aminobutyric-4,4-d2 Acid is a deuterated analog of gamma-aminobutyric acid (GABA), where two hydrogen atoms at the 4-position are replaced with deuterium. This isotopic labeling enhances the compound's utility in metabolic and pharmacokinetic studies, as deuterium incorporation allows for precise tracking via mass spectrometry or NMR spectroscopy. The product is particularly valuable in neuroscience and pharmaceutical research, where it aids in elucidating GABAergic pathways and drug interactions. Its high isotopic purity and chemical stability ensure reliable experimental results. This compound is synthesized under controlled conditions to meet rigorous analytical standards, making it suitable for advanced research applications.
4-Aminobutyric-4,4-d2 Acid structure
4-Aminobutyric-4,4-d2 Acid structure
Product name:4-Aminobutyric-4,4-d2 Acid
CAS No:107022-06-0
MF:C4H9NO2
MW:105.132084608078
CID:136603
PubChem ID:12405757

4-Aminobutyric-4,4-d2 Acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic-4,4-d2acid, 4-amino- (9CI)
    • 4-Amino(4,4-<sup>2</sup>H<sub>2</sub>)butanoic acid
    • (4-TRIFLUOROMETHYL-(PYRIDIN-3-YL))-ME
    • (4-trifluoromethylpyridin-3-yl)-methanol
    • (4-Trifluoromethylpyridin-3-yl)methanol
    • [4-(trifluoromethyl)-3-pyridyl]methanol
    • [4,4-(2)H2]-4-aminobutanoic acid
    • [4,4-(2)H2]-GABA
    • [4-2H2]-4-aminobutyric acid
    • < 4-2H2> -4-aminobutyric acid
    • 3-hydroxymethyl-4-trifluoromethylpyridine
    • 4-(trifluoromethyl)pyridine-3-methanol
    • AG-E-44983
    • AK-33953
    • HY-N0067S2
    • AKOS015911896
    • D98894
    • SCHEMBL13863034
    • 4-Amino-4,4-dideuteriobutanoic acid
    • CS-0256313
    • 107022-06-0
    • 4-Aminobutyric-4,4-d2 Acid
    • Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
    • InChI Key: LEAKQIXYSHIHCW-UHFFFAOYSA-N
    • SMILES: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl

Computed Properties

  • Exact Mass: 272.08309
  • Monoisotopic Mass: 105.075882022g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 52.54

4-Aminobutyric-4,4-d2 Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A602926-2mg
4-Aminobutyric-4,4-d2 Acid
107022-06-0
2mg
$ 81.00 2023-04-19
TRC
A602926-1mg
4-Aminobutyric-4,4-d2 Acid
107022-06-0
1mg
$ 64.00 2023-09-08
TRC
A602926-10mg
4-Aminobutyric-4,4-d2 Acid
107022-06-0
10mg
$ 144.00 2023-09-08

Additional information on 4-Aminobutyric-4,4-d2 Acid

4-Aminobutyric-4,4-d2 Acid: A Comprehensive Overview

The compound with CAS No. 107022-06-0, commonly referred to as 4-Aminobutyric-4,4-d2 Acid, is a deuterated analog of the well-known amino acid gamma-aminobutyric acid (GABA). This compound has garnered significant attention in the fields of neuroscience, pharmacology, and metabolic studies due to its unique properties and applications. In this article, we will delve into the structural characteristics, synthesis methods, biological significance, and recent advancements associated with 4-Aminobutyric-4,4-d2 Acid.

GABA, or gamma-aminobutyric acid, is a crucial neurotransmitter in the central nervous system (CNS) responsible for inhibitory signaling. The deuterated version, 4-Aminobutyric-4,4-d2 Acid, introduces two deuterium atoms at the gamma-carbon position of GABA. This modification enhances its stability and makes it an invaluable tool in studying GABAergic systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Recent studies have highlighted its utility in tracing GABA metabolism and understanding its role in neurological disorders such as epilepsy and anxiety.

The synthesis of 4-Aminobutyric-4,4-d2 Acid involves a multi-step process that typically begins with the deuterium labeling of a precursor compound. Researchers have developed efficient methods to incorporate deuterium atoms at specific positions without altering the overall structure of GABA. This precision is critical for maintaining the compound's biological activity while enabling advanced analytical techniques. For instance, a study published in *Analytical Chemistry* demonstrated how this deuterated analog can be used to study GABA transporters with unprecedented accuracy.

In terms of biological applications, 4-Aminobutyric-4,4-d2 Acid has been instrumental in elucidating the mechanisms of GABAergic signaling. By using this compound as a tracer, scientists have been able to map the pathways involved in GABA synthesis, release, and reuptake. A groundbreaking study in *Nature Neuroscience* revealed that this analog provides insights into how GABAergic neurons regulate synaptic plasticity—a process crucial for learning and memory.

Moreover, 4-Aminobutyric-4,4-d2 Acid has found applications in drug development. Its deuterated form exhibits altered pharmacokinetic properties compared to natural GABA, making it a promising candidate for designing novel therapeutic agents targeting GABA receptors. Recent research has explored its potential as a lead compound for anti-anxiety medications with improved efficacy and reduced side effects.

From an analytical standpoint, the use of deuterated analogs like 4-Aminobutyric-4,4-d2 Acid has revolutionized metabolomics studies. These compounds serve as internal standards in mass spectrometry-based assays, enhancing the accuracy and reproducibility of metabolic profiling experiments. A study published in *Metabolomics* highlighted how this approach improves the detection limits for GABA metabolites in biological samples.

In conclusion, CAS No. 107022-06-0, or 4-Aminobutyric-4,4-d2 Acid, represents a significant advancement in the study of GABAergic systems. Its unique properties make it an indispensable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications for this compound, its role in advancing our understanding of neurological processes and developing innovative therapies is likely to grow even further.

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